molecular formula C10H14N2O B6614744 4-(piperidin-1-yl)-1,2-dihydropyridin-2-one CAS No. 1006052-99-8

4-(piperidin-1-yl)-1,2-dihydropyridin-2-one

Cat. No. B6614744
CAS RN: 1006052-99-8
M. Wt: 178.23 g/mol
InChI Key: PKZQVYKRGZALPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-1-yl)-1,2-dihydropyridin-2-one, also known as 1,2-dihydropyridin-4-one (DHP-1), is a highly versatile and useful chemical compound that has been used in a variety of scientific and industrial applications. It is an important building block in the synthesis of a wide range of organic compounds and pharmaceuticals. DHP-1 has also been studied for its potential therapeutic uses, including its ability to modulate the activity of several enzymes and receptors.

Mechanism of Action

The mechanism of action of DHP-1 is not fully understood. However, it is believed that DHP-1 acts as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other cognitive functions. Additionally, DHP-1 has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of DHP-1 are not fully understood. However, it has been shown to modulate the activity of several enzymes and receptors, including the serotonin 5-HT1A receptor and the enzyme acetylcholinesterase. Additionally, DHP-1 has been shown to have an anxiolytic effect in animal studies, suggesting that it may have potential therapeutic uses in the treatment of anxiety and other mood disorders.

Advantages and Limitations for Lab Experiments

DHP-1 has several advantages for use in laboratory experiments. It is a highly versatile compound that can be synthesized via a variety of methods, and it has been used as a building block in the synthesis of a variety of organic compounds and pharmaceuticals. Additionally, DHP-1 has been studied for its potential therapeutic uses, including its ability to modulate the activity of several enzymes and receptors.
However, there are also some limitations to using DHP-1 in laboratory experiments. It is a highly reactive compound, and its activity can be affected by changes in pH, temperature, and other environmental factors. Additionally, DHP-1 can be toxic to humans and animals, and it must be handled with caution.

Future Directions

The potential therapeutic uses of DHP-1 remain largely unexplored. Future research should focus on further elucidating the mechanism of action of DHP-1 and exploring its potential therapeutic uses, including its ability to modulate the activity of enzymes and receptors. Additionally, further research should be done to identify novel synthetic methods for the production of DHP-1 and to identify new applications for this versatile compound. Finally, further research should be done to evaluate the safety and efficacy of DHP-1 in humans and animals.

Synthesis Methods

DHP-1 can be synthesized via a variety of methods, including the reaction of piperidine with ethyl acetoacetate, the condensation of piperidine and ethyl acetoacetate with an acid catalyst, and the reaction of ethyl acetoacetate with piperidine in the presence of a base catalyst. In addition, DHP-1 can also be synthesized via the reaction of ethyl acetoacetate and piperidine in the presence of a Lewis acid.

Scientific Research Applications

DHP-1 is a versatile compound with a wide range of applications in scientific research. It has been used as a building block in the synthesis of a variety of organic compounds, including drugs and other pharmaceuticals. In addition, DHP-1 has been studied for its potential therapeutic uses, including its ability to modulate the activity of several enzymes and receptors. For example, DHP-1 has been shown to act as an agonist of the serotonin 5-HT1A receptor and to inhibit the activity of the enzyme acetylcholinesterase.

properties

IUPAC Name

4-piperidin-1-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-8-9(4-5-11-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZQVYKRGZALPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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